Cas no 2228474-48-2 (3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid)
3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid
- 2228474-48-2
- 3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid
- EN300-1898424
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- Inchi: 1S/C15H28N2O4/c1-14(2,3)21-13(20)17-9-15(4,5)7-6-11(17)10(8-16)12(18)19/h10-11H,6-9,16H2,1-5H3,(H,18,19)
- InChI Key: BCDUUIGYAOMWMC-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1C(C(=O)O)CN)=O
Computed Properties
- Exact Mass: 300.20490738g/mol
- Monoisotopic Mass: 300.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 92.9Ų
3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898424-1g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 1g |
$1686.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-5g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 5g |
$4890.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-10g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 10g |
$7250.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-0.05g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 0.05g |
$1417.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-0.1g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 0.1g |
$1484.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-0.25g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 0.25g |
$1551.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-0.5g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 0.5g |
$1619.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-1.0g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 1g |
$1686.0 | 2023-06-01 | ||
| Enamine | EN300-1898424-2.5g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 2.5g |
$3304.0 | 2023-09-18 | ||
| Enamine | EN300-1898424-5.0g |
3-amino-2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}propanoic acid |
2228474-48-2 | 5g |
$4890.0 | 2023-06-01 |
3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid
Professional Introduction to 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic Acid (CAS No. 2228474-48-2)
3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid (CAS No. 2228474-48-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both amino and carboxylic acid functional groups, make it a versatile building block for drug development.
The tert-butoxy protective group in the molecule plays a pivotal role in stabilizing the carboxylic acid moiety during synthetic processes. This protection is essential for preventing unwanted side reactions that could compromise the yield and purity of the final product. The use of such protective groups is a well-established strategy in organic synthesis, particularly in multi-step synthetic routes where selective reactivity is required.
The 5,5-dimethylpiperidin-2-yl moiety contributes to the overall stability and solubility of the compound, making it more amenable to further chemical modifications. Piperidine derivatives are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the molecular framework suggests potential applications in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures efficiently. The compound 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid exemplifies this trend. Its synthesis involves a series of well-choreographed reactions that highlight the importance of understanding reaction mechanisms and optimizing conditions for high yields and minimal byproducts.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for various drug candidates. For instance, its structural motif is reminiscent of several known bioactive molecules that have demonstrated efficacy in preclinical studies. The ability to modify specific functional groups within this compound allows researchers to fine-tune its biological properties, making it a valuable asset in drug discovery programs.
Advances in computational chemistry have also played a significant role in understanding the reactivity and properties of 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid. Molecular modeling studies have provided insights into how different substituents influence the compound's interactions with biological targets. These insights are crucial for designing experiments aimed at optimizing synthetic routes and predicting the biological activity of derived compounds.
The use of this compound in peptide synthesis is another area of interest. The presence of both amino and carboxylic acid groups makes it an excellent candidate for coupling reactions that are fundamental to peptide bond formation. Peptides have gained prominence as therapeutic agents due to their specificity and relatively low immunogenicity compared to small molecules. The ability to incorporate complex side chains into peptides via intermediates like 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid opens up new possibilities for peptide-based drug development.
In conclusion, 3-amino-2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}propanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for researchers working on drug discovery and development. As our understanding of biological systems continues to grow, compounds like this one will undoubtedly play an increasingly important role in shaping the future of medicine.
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